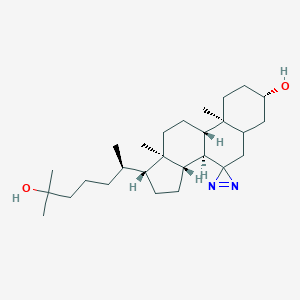

7,7'-Azocholestane-3beta-25-diol

Beschreibung

7,7'-Azocholestane-3beta-25-diol is a cholestane derivative characterized by an azo (–N=N–) bridge linking two steroidal units at the 7,7' positions. Its molecular formula is C₂₇H₅₈O₂N₂, with a molecular weight of 443.0 g/mol . The compound is commercially available as a radiolabeled tracer, with tritiated versions (e.g., [³H]-labeled) exhibiting specific activities ranging from 15–60 Ci/mmol, making it valuable for metabolic or receptor-binding studies .

Eigenschaften

CAS-Nummer |

114115-27-4 |

|---|---|

Molekularformel |

C27H46N2O2 |

Molekulargewicht |

430.7 g/mol |

IUPAC-Name |

(3S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-3-ol |

InChI |

InChI=1S/C27H46N2O2/c1-17(7-6-12-24(2,3)31)20-8-9-21-23-22(11-14-26(20,21)5)25(4)13-10-19(30)15-18(25)16-27(23)28-29-27/h17-23,30-31H,6-16H2,1-5H3/t17-,18?,19+,20-,21+,22+,23+,25+,26-/m1/s1 |

InChI-Schlüssel |

BZEZIWPLZKOHDZ-GAUYASFCSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |

Isomerische SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C4(CC5[C@@]3(CC[C@@H](C5)O)C)N=N4)C |

Kanonische SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |

Synonyme |

7,7'-azocholestane-25-diol 7,7'-azocholestane-3 beta-25-diol |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 7,7’-Azocholestane-25-diol involves several steps. One method includes the reaction of a steroid containing a 5,7-diene and a DELTA24 double bond with an oxidizing agent to form a 24,25-oxido moiety. This is followed by treatment with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group . Another method involves the use of photoactivation to label the oxysterol receptor .

Analyse Chemischer Reaktionen

7,7’-Azocholestane-25-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxysterols.

Reduction: Reduction reactions can convert the oxido moiety to a hydroxy group.

Substitution: The compound can undergo substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and photoactivating agents. Major products formed from these reactions include various oxysterols and hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

7,7’-Azocholestane-25-diol is widely used in scientific research, particularly in the study of oxysterol receptors. It is used as a photoaffinity label to study the specificity and kinetics of oxysterol binding . The compound has applications in:

Chemistry: Used in the synthesis of various oxysterols and derivatives.

Biology: Helps in understanding the role of oxysterol receptors in cellular processes.

Industry: Used in the production of various steroid derivatives.

Wirkmechanismus

The mechanism of action of 7,7’-Azocholestane-25-diol involves its binding to oxysterol receptors with high affinity (Ka = 9.1 nM). Upon activation with UV light, the compound covalently labels the receptor, allowing for the study of receptor properties and mechanisms . The molecular targets include oxysterol receptors, and the pathways involved are related to cholesterol biosynthesis and regulation .

Vergleich Mit ähnlichen Verbindungen

[7,7] Paracyclophanes (Cylindrocyclophanes and Merocyclophanes)

These compounds share the [7,7] bicyclic framework but differ fundamentally in core structure and substituents. For example:

- Cylindrocyclophanes : Contain β-branched methyl groups at C-2/15 positions.

- Merocyclophanes A/B : Feature α-branched methyl groups at C-1/14 positions, altering steric and electronic properties compared to β-branched analogues .

In contrast, 7,7'-Azocholestane-3beta-25-diol lacks cyclophane rings and instead incorporates a rigid azo bridge within a cholestane backbone. This structural distinction impacts solubility, stability, and interaction with biological targets.

3,3'-Biphenylmethane Derivatives

These compounds, such as 3,3'-bis(2-methylindolyl)-(3-nitrophenyl)methane, exhibit planar biphenyl cores with variable substituents (e.g., nitro, methyl, methoxy). Unlike this compound, they lack steroidal moieties and hydroxyl groups, resulting in distinct physicochemical behaviors (e.g., lower polarity) .

Functional and Spectral Properties

The hydroxyl groups in this compound enhance its aqueous solubility, whereas biphenylmethanes and cyclophanes are more suited for hydrophobic environments.

Research Findings and Implications

- This compound: Primarily utilized in tracer studies due to its high specific activity and stability in ethanol-based formulations .

- 3,3'-Biphenylmethanes : Demonstrated tunable photophysical properties, making them candidates for optoelectronic devices .

- [7,7] Paracyclophanes : Studied for their role in natural product biosynthesis and enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.